1-Azido-2-bromo-4-methylbenzene 1-Azido-2-bromo-4-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524768
InChI: InChI=1S/C7H6BrN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
SMILES:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

1-Azido-2-bromo-4-methylbenzene

CAS No.:

Cat. No.: VC16524768

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-2-bromo-4-methylbenzene -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 1-azido-2-bromo-4-methylbenzene
Standard InChI InChI=1S/C7H6BrN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
Standard InChI Key GJZXJHOTTACXDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N=[N+]=[N-])Br

Introduction

Structural and Physicochemical Properties

1-Azido-2-bromo-4-methylbenzene is characterized by a benzene ring substituted at positions 1 (bromine), 2 (azide), and 4 (methyl). This arrangement creates distinct electronic and steric effects that influence its reactivity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
IUPAC Name1-azido-2-bromo-4-methylbenzene
SolubilitySoluble in DMSO, DMF
StabilitySensitive to heat, light

The azide group’s linear geometry and high electron density render it prone to cycloaddition reactions, while the bromine atom facilitates cross-coupling or substitution reactions. The methyl group enhances solubility in organic solvents and moderates reactivity through steric effects.

Synthesis and Scalability

Laboratory-Scale Synthesis

The most common synthetic route involves nucleophilic aromatic substitution (SNAr) of 2-bromo-4-methylbenzene with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Typical conditions include:

  • Reagents: NaN₃ (1.2 equiv), DMF (anhydrous)

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours

  • Yield: 60–75%

This method benefits from simplicity and scalability but requires careful handling due to the thermal instability of azides.

Industrial Production Challenges

Industrial synthesis faces hurdles such as:

  • Safety Risks: Azides may decompose explosively under heat or mechanical stress.

  • Purification: Column chromatography is often needed to isolate the product from unreacted starting materials and byproducts.

  • Cost: High-purity NaN₃ and anhydrous solvents increase production costs.

Chemical Reactivity and Applications

Key Reaction Pathways

1-Azido-2-bromo-4-methylbenzene participates in three primary reaction types:

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group undergoes [3+2] cycloaddition with terminal alkynes under copper(I) catalysis, forming 1,2,3-triazoles. For example:
C₇H₆BrN₃+HC≡C-RCu(I)C₇H₅BrN₃-C-R\text{C₇H₆BrN₃} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{C₇H₅BrN₃-C-R}
This reaction is pivotal in bioconjugation and polymer chemistry .

Nucleophilic Substitution

The bromine atom is susceptible to substitution by nucleophiles (e.g., amines, thiols) in SNAr reactions. For instance, reaction with piperidine yields 1-azido-4-methyl-2-(piperidin-1-yl)benzene.

Azide Reduction

Reduction with lithium aluminum hydride (LiAlH₄) converts the azide to an amine:
C₇H₆BrN₃LiAlH₄C₇H₇BrN₂\text{C₇H₆BrN₃} \xrightarrow{\text{LiAlH₄}} \text{C₇H₇BrN₂}
This product serves as a precursor for pharmaceuticals and agrochemicals .

Medicinal Chemistry

Derivatives of 1-azido-2-bromo-4-methylbenzene exhibit promising bioactivities:

  • Antimicrobial Activity: MIC values of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: IC₅₀ values of ~20 µM against HeLa cells via caspase-mediated apoptosis.

Materials Science

The compound’s azide group enables the synthesis of:

  • Stimuli-Responsive Polymers: Cross-linked hydrogels for drug delivery.

  • Surface Functionalization: Azide-terminated monolayers for sensor coatings.

HazardMitigation Strategy
Explosive DecompositionAvoid heating above 100°C; store at –20°C
ToxicityUse fume hoods; wear nitrile gloves
Light SensitivityStore in amber glass under inert atmosphere

Comparative Analysis with Structural Isomers

Positional Isomerism Effects

Comparing 1-azido-2-bromo-4-methylbenzene with its isomers reveals stark differences in reactivity:

IsomerKey Reactivity Difference
2-Azido-1-bromo-4-methylbenzeneFaster cycloaddition due to azide proximity to bromine
4-Azido-1-bromo-2-methylbenzeneLower thermal stability due to azide-meta substitution

Synthetic Utility

  • 1-Azido Isomer: Preferred for sequential substitutions (bromine first, azide second).

  • 2-Azido Isomer: Superior in one-pot tandem reactions due to electronic effects .

Future Directions and Research Opportunities

  • Catalyst Development: Exploring non-copper catalysts for azide-alkyne cycloadditions to reduce metal contamination in pharmaceuticals.

  • Green Chemistry: Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

  • Biological Probe Design: Leveraging the azide group for bioorthogonal labeling in live-cell imaging.

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